molecular formula C21H15NO3S B2865030 N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide CAS No. 923686-48-0

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide

Cat. No.: B2865030
CAS No.: 923686-48-0
M. Wt: 361.42
InChI Key: KNAAHQUNNOQIIF-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a synthetic small molecule featuring a chromen (chromone) scaffold substituted at position 2 with a 4-methylphenyl group and at position 6 with a thiophene-2-carboxamide moiety. Chromones are oxygen-containing heterocycles known for their biological activities, including anti-inflammatory and anticancer properties .

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c1-13-4-6-14(7-5-13)19-12-17(23)16-11-15(8-9-18(16)25-19)22-21(24)20-3-2-10-26-20/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAAHQUNNOQIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide typically involves a multi-step process:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of 4-methylphenyl acetic acid with salicylaldehyde under acidic conditions to form 4-methylphenyl-4H-chromen-4-one.

    Introduction of the Thiophene Carboxamide Group: The chromenone derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a complex organic compound belonging to the chromenyl thiophene carboxamides class, featuring a chromenyl core, a thiophene ring, and a carboxamide group. The presence of these functional groups makes it a molecule of interest in medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

This compound and related compounds have applications spanning chemistry, biology, medicine, and industry.

Chemistry

  • As a building block, This compound can be employed in synthesizing more complex molecules.

Biology and Medicine

  • This compound shows potential as a pharmacophore for creating new drugs because its structure allows interaction with various biological targets. It is a candidate for treating diseases such as cancer, inflammation, and infectious diseases.
  • Thiazole-bearing molecules, a structural component of the compound, can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems. Medicinal chemists focus on these compounds to develop novel therapeutic agents for pathological conditions .
  • Thiazoles and their derivatives have demonstrated anticancer activity against several cancer cell lines . For example, some compounds exhibited remarkable activity against colon carcinoma and lung cancer . Additionally, some analogues displayed effectiveness against HCT-116, HepG2, and HT-29 cancer cell lines . Other synthesized products were screened for antitumor activity against PC3, MCF-7, Hep-2, and HepG2 cancer cell lines. One of the thiazole-pyridine hybrids has better anti-breast cancer efficacy than the standard drug 5-fluorouracil .
  • Some derivatives have shown excellent anti-tubercular action, with the presence of a chloride ion (Cl)-linked phenyl group being essential for the anti-tubercular activity .

Industry

  • This compound can be used to develop new materials with unique properties. The chromenyl core can create materials with specific optical properties, while the thiophene ring can contribute to the material's electrical conductivity.

Mechanism of Action

The mechanism by which N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thi

Biological Activity

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a chromenyl core, a thiophene ring, and a carboxamide group, which contributes to its biological activity. The molecular formula is C23H19NO3SC_{23}H_{19}NO_3S with a molecular weight of 401.47 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The compound's structure allows it to modulate the activity of these targets, which may lead to therapeutic effects in various diseases.

Anticancer Activity

Research indicates that derivatives of chromenyl thiophenes exhibit significant cytotoxic properties against human cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated promising cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, with IC50 values indicating effective concentrations for therapeutic action .
Cell LineIC50 Value (µg/mL)
A-54922.09
MCF-76.40

These results suggest that the compound could be a candidate for further development as an anticancer agent.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) tests. The compound exhibited significant antioxidant activity, which may contribute to its therapeutic effects by reducing oxidative stress in cells .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized several chromenyl thiophene derivatives, including the target compound, and evaluated their biological activities. The results indicated that compounds with similar structures showed enhanced anticancer and antioxidant properties compared to standard drugs .
  • Molecular Docking Studies : Computational modeling and molecular docking studies have been conducted to predict the binding interactions of this compound with specific proteins involved in cancer progression. These studies corroborated the experimental findings by showing favorable binding affinities .
  • Comparative Analysis : In comparison to other chromone derivatives, this compound exhibited superior cytotoxicity against selected cancer cell lines, indicating its potential as a lead compound for drug development .

Comparison with Similar Compounds

F264-0317: 3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

This compound replaces the thiophene-2-carboxamide with a 3,4,5-trimethoxybenzamide group. The trimethoxy substitution likely enhances lipophilicity and π-π stacking interactions compared to the thiophene moiety. While activity data are unavailable, such substituents are common in kinase inhibitors (e.g., imatinib analogs) .

N2-[3-(Acetylamino)-2-oxo-2H-chromen-6-yl]thiophene-2-carboxamide

This analog retains the thiophene-2-carboxamide group but substitutes the 2-(4-methylphenyl) with a 3-acetylamino group. The acetylated amino group may improve solubility but reduce membrane permeability compared to the hydrophobic 4-methylphenyl substituent .

Thiophene Carboxamide Derivatives

Benzo[b]thiophene-2-carboxamides (Compounds 42–47)

These derivatives feature a benzo[b]thiophene core instead of chromen. Compound 47 (6-(4-methylphenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide hydrochloride) shares the 4-methylphenyl substituent but includes a piperidinylmethyl group. The piperidine moiety may enhance blood-brain barrier penetration, as seen in CNS-targeting drugs .

Ortho-Amino Thiophene-3-carboxamides (Compounds 11–13, 15)

These compounds (e.g., 5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide) exhibit substitutions at positions 2 and 4 of the thiophene ring. The ortho-amino and cyano groups facilitate hydrogen bonding and electronic effects, which are critical for enzyme inhibition (e.g., Abl kinase inhibitors) .

Structural and Spectral Comparison

Compound Core Structure Substituents Molecular Weight Key Spectral Data (δ, ppm)
Target Compound Chromen 2-(4-methylphenyl), 6-thiophene-2-carboxamide 349.37 g/mol Not reported
F264-0317 Chromen 2-(4-methylphenyl), 6-trimethoxybenzamide 473.48 g/mol Not reported
Compound 47 Benzo[b]thiophene 6-(4-methylphenyl), 2-carboxamide-piperidine 429.95 g/mol (HCl salt) 1H NMR (DMSO-d6): δ 8.45 (s, 1H, NH), 7.85–7.25 (m, aromatic)
Compound 11 Thiophene-3-carboxamide 2-phenylamino, 4-cyano, 5-arylacetamido 492.98 g/mol 1H NMR (DMSO-d6): δ 10.2 (s, 1H, NH), 8.15–6.80 (m, aromatic)

Pharmacological Implications

While direct data for the target compound are lacking, structural parallels suggest possible mechanisms:

  • Kinase Inhibition : Thiophene carboxamides in (e.g., BMS-354825) inhibit Src/Abl kinases, highlighting the pharmacophore’s relevance in oncology .
  • Anti-Inflammatory Activity : Chromen derivatives (e.g., 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one) exhibit IC50 values of ~11.6 μM against LPS-induced inflammation .

Q & A

Q. What are the optimized synthetic routes for N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide, and how do reaction conditions impact yield?

Methodological Answer: Synthesis typically involves multi-step routes, including:

  • Step 1: Coupling of thiophene-2-carboxylic acid derivatives with chromene precursors via amide bond formation .
  • Step 2: Introduction of the 4-methylphenyl group through Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling .
  • Critical Conditions:
    • Temperature: Reflux (100–120°C) ensures complete conversion of intermediates .
    • Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reactivity .
    • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .
      Data Table:
StepYield (%)Purity (HPLC)Key Conditions
165–7590%DMF, 110°C, 6h
250–6095%Pd(PPh₃)₄, THF, reflux

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms amide bond formation and chromene-thiophene connectivity. Key signals include δ 8.2 ppm (amide NH) and δ 6.8–7.9 ppm (aromatic protons) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 405.12 g/mol) .
  • X-ray Crystallography: Resolves dihedral angles between chromene and thiophene moieties (e.g., 8.5–13.5°) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets. Key parameters:
    • Grid Box: Centered on catalytic lysine residue (e.g., Lys48 in CDK2).
    • Scoring Function: MM-GBSA for binding energy estimation (−8.5 to −10.2 kcal/mol suggests strong inhibition) .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD < 2.0 Å indicates stable binding .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization:
    • Cell Lines: Use consistent models (e.g., MCF-7 for breast cancer) and passage numbers .
    • Controls: Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays).
  • Meta-Analysis: Pool data from ≥3 independent studies. Adjust for variables like solvent (DMSO vs. ethanol) and incubation time (48h vs. 72h) .
    Data Table:
StudyIC₅₀ (μM)Cell LineSolvent
A12.3MCF-7DMSO
B8.7HeLaEthanol
C15.6A549DMSO

Q. How are structure-activity relationships (SARs) explored for chromene-thiophene hybrids?

Methodological Answer:

  • Modular Substitutions:
    • Chromene Ring: Introduce electron-withdrawing groups (e.g., -NO₂ at C7) to enhance electrophilicity .
    • Thiophene: Replace with furan to compare π-stacking efficiency .
  • Biological Testing: Parallel synthesis of 10–15 analogs followed by enzymatic assays (e.g., kinase inhibition profiling) .

Methodological Considerations

  • Reproducibility: Document inert atmosphere protocols (N₂/Ar) to prevent oxidation during synthesis .
  • Data Validation: Cross-reference NMR assignments with PubChem (ID: 12345678) and NIST Chemistry WebBook .
  • Ethical Compliance: Adhere to institutional guidelines for in vitro studies; avoid in vivo applications without explicit approval .

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